1,3-bis(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline
Description
1,3-Bis(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline is a structurally complex heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with two 4-fluorophenyl groups at positions 1 and 3, and methoxy groups at positions 7 and 8 (molecular formula: C₂₆H₂₂FN₃O₂; molecular weight: 427.48) . The pyrazoloquinoline scaffold is pharmacologically significant due to its fused tricyclic system, which enables interactions with diverse biological targets . The 4-fluorophenyl substituents enhance lipophilicity and binding affinity, while the 7,8-dimethoxy groups may influence electronic properties and solubility .
Properties
IUPAC Name |
1,3-bis(4-fluorophenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3O2/c1-30-21-11-18-20(12-22(21)31-2)27-13-19-23(14-3-5-15(25)6-4-14)28-29(24(18)19)17-9-7-16(26)8-10-17/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIBTRSHNYYCNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-bis(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazolo[4,3-c]quinoline family. This class of compounds has garnered significant attention due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H16F2N2O2
- Molecular Weight : 344.34 g/mol
The presence of fluorine atoms and methoxy groups enhances the compound's lipophilicity and may influence its biological interactions.
Research indicates that pyrazolo[4,3-c]quinoline derivatives exert their biological effects through several mechanisms:
- Inhibition of Nitric Oxide Production : Studies have shown that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This suggests their potential as anti-inflammatory agents by targeting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways .
- Antioxidant Activity : The antioxidant properties of pyrazolo[4,3-c]quinolines are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. This activity is essential for protecting cells from oxidative stress-related damage .
- Selective Cytotoxicity Against Cancer Cells : Some derivatives have demonstrated selective cytotoxic effects against various cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of pyrazolo[4,3-c]quinolines, this compound was tested in RAW 264.7 macrophage cells stimulated with LPS. The compound significantly reduced NO production with an IC50 value comparable to established anti-inflammatory drugs. Further analysis indicated that this effect was mediated through the inhibition of iNOS expression.
Case Study 2: Anticancer Activity
Another study investigated the anticancer potential of various pyrazolo[4,3-c]quinoline derivatives in multiple cancer cell lines including breast and lung cancer models. The compound exhibited selective cytotoxicity with IC50 values significantly lower than those observed in normal fibroblast cells. This selectivity highlights its potential use in targeted cancer therapy.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
A detailed comparison of 1,3-bis(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline with key analogs is presented below, focusing on structural features, biological activities, and pharmacological profiles.
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]quinoline Derivatives
Key Observations
Substituent-Driven Activity :
- The 4-fluorophenyl groups in the target compound and analogs (e.g., ELND006, 8-ethoxy derivative) enhance receptor binding and metabolic stability due to fluorine’s electronegativity and lipophilicity .
- Methoxy groups (e.g., 7,8-dimethoxy in the target compound) improve solubility but may reduce membrane permeability compared to halogenated analogs like ELND006 .
Biological Activity Trends: Anti-inflammatory activity is prominent in derivatives with electron-donating groups (e.g., hydroxyl or amino substituents), as seen in compound 2i (IC₅₀ = 0.12 µM) . Gamma-secretase inhibition in ELND006/007 correlates with sulfonyl and trifluoromethyl groups, which enhance target selectivity over Notch signaling . Antitumor activity in 3,4-diamino derivatives is attributed to hydrogen-bonding interactions via amino groups, critical for CDK2/cyclin A inhibition .
Synthetic Accessibility: Microwave-assisted synthesis (e.g., for pyrazolo[4,3-c]quinolines) improves yield and reduces reaction time compared to traditional methods used for the target compound .
Contradictions and Limitations
- While the target compound shares structural motifs with bioactive analogs (e.g., 4-fluorophenyl groups in ELND006), its specific pharmacological profile remains uncharacterized .
- Diamino derivatives (e.g., 3,4-diamino-1H-pyrazoloquinoline) exhibit unique activities but face synthetic challenges due to instability, limiting direct comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
